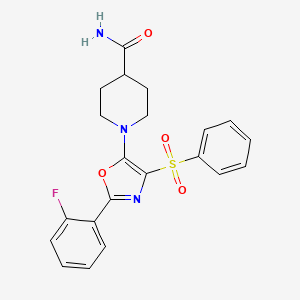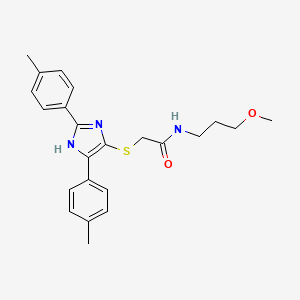
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, also known as DT-010, is a compound that has been extensively studied for its potential therapeutic applications. DT-010 is a small molecule that belongs to the class of imidazole derivatives and has been shown to possess a wide range of pharmacological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide' involves the synthesis of the imidazole ring, followed by the thioether formation and finally the acetylation of the amine group.
Starting Materials
2,5-di-p-tolyl-1H-imidazole, 3-methoxypropylamine, acetic anhydride, thiol reagent (e.g. thiourea, thioacetamide)
Reaction
Synthesize 2,5-di-p-tolyl-1H-imidazole by reacting p-toluidine with glyoxal in the presence of ammonium acetate., React 2,5-di-p-tolyl-1H-imidazole with a thiol reagent (e.g. thiourea, thioacetamide) to form the thioether linkage., React the thioether product with 3-methoxypropylamine to introduce the amine group., Acetylate the amine group using acetic anhydride to obtain the final product, '2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide'.
Mecanismo De Acción
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway that is involved in angiogenesis, the formation of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the proliferation and migration of cancer cells. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to investigate its potential use in combination with other anti-cancer drugs to improve their efficacy. Additionally, further studies are needed to determine the safety and efficacy of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide in vivo, which could pave the way for its potential use in clinical settings.
Aplicaciones Científicas De Investigación
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-angiogenic, and anti-oxidant properties. 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide has been shown to be effective against a variety of cancer cell lines, including lung, breast, and colon cancer cells.
Propiedades
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXPNDWULKYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

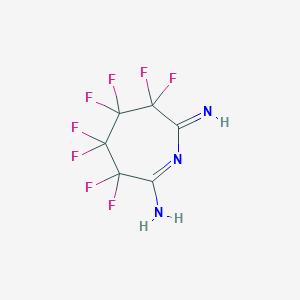
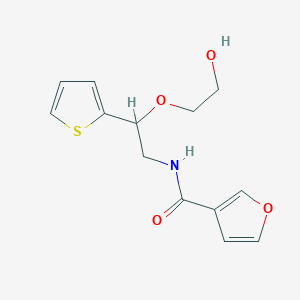
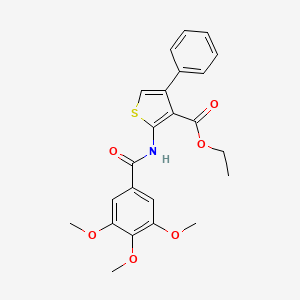
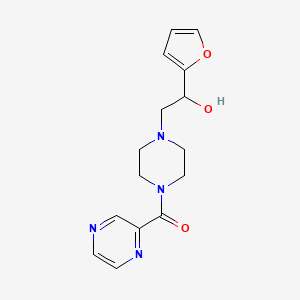
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
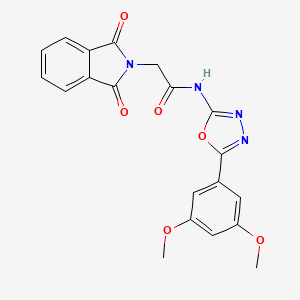
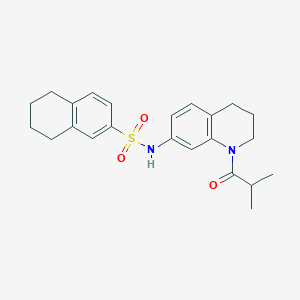
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)
![2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2392239.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)
